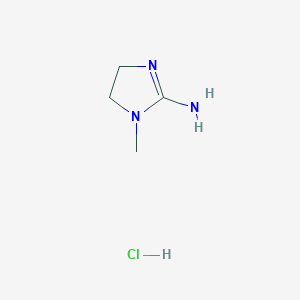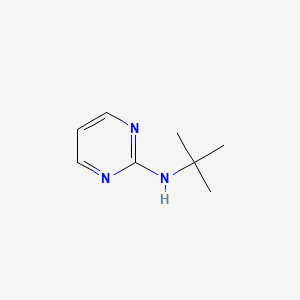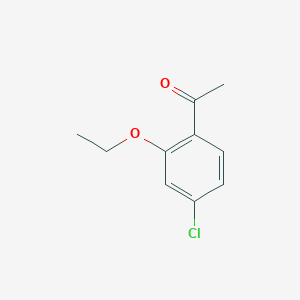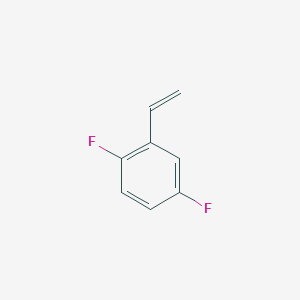
2,5-Difluorostyrene
Übersicht
Beschreibung
2,5-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with triphenylphosphine and sodium chlorodifluoroacetate in an anhydrous solvent like diglyme. The reaction mixture is heated and stirred under nitrogen atmosphere, followed by distillation to obtain the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Difluorostyrene undergoes various chemical reactions, including:
Addition Reactions: For example, the addition of hydrogen fluoride (HF) in the presence of potassium fluoride (KF) and crown ether to form 2,2,2-trifluoroethylarenes.
Photoredox Reactions: The compound can participate in photoredox reactions, where it forms difluorinated sulfides under visible light catalysis.
Common Reagents and Conditions:
Addition Reactions: Reagents like HF and KF in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Photoredox Reactions: Catalysts like 9-phenylacridine and thiols under visible light.
Major Products:
Addition Reactions: 2,2,2-Trifluoroethylarenes.
Photoredox Reactions: Difluorinated sulfides.
Wissenschaftliche Forschungsanwendungen
2,5-Difluorostyrene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,5-difluorostyrene exerts its effects involves the formation of reactive intermediates, such as fluoroalkyl radicals, during photoredox reactions. These radicals can participate in various chemical transformations, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluorostyrene
- 2,6-Difluorostyrene
- 3,5-Difluorostyrene
Comparison: 2,5-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, the 2,5-substitution pattern can lead to different electronic effects compared to other difluorostyrenes, affecting the compound’s behavior in addition and photoredox reactions .
Eigenschaften
IUPAC Name |
2-ethenyl-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIWLDCXHHMNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619144 | |
| Record name | 2-Ethenyl-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-97-5 | |
| Record name | 2-Ethenyl-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?
A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
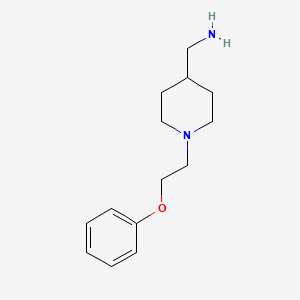
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
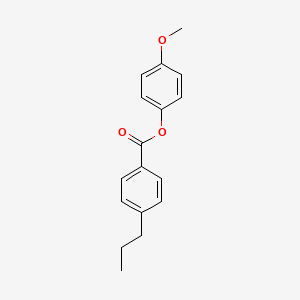
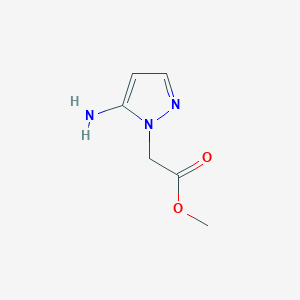
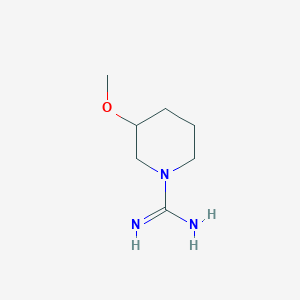
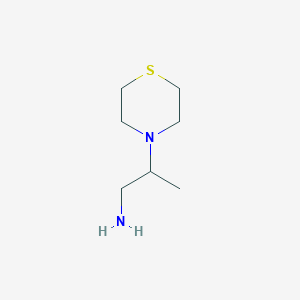
![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

